molecular formula C9H5F3N2O2 B14174084 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1204475-74-0

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B14174084
CAS No.: 1204475-74-0
M. Wt: 230.14 g/mol
InChI Key: XTDOHBXVXORGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolo[2,3-b]pyridine ring system. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is used to introduce the trifluoromethyl group into the desired position on the ring . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required for the reaction. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and pyrrolo[2,3-b]pyridines, such as:

Uniqueness

What sets 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid apart is its unique ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination can result in enhanced stability, reactivity, and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-2-1-3-13-7(4)14-6(5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDOHBXVXORGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2C(F)(F)F)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173478
Record name 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204475-74-0
Record name 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204475-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.